2-(1H-benzotriazol-1-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(1H-1,2,3-Benzotriazol-1-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a benzotriazole moiety linked to an acetohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide typically involves the condensation of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide with 2-hydroxybenzaldehyde under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is obtained after purification through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-Benzotriazol-1-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the benzotriazole ring.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzotriazole compounds.
Scientific Research Applications
2-(1H-1,2,3-Benzotriazol-1-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including enzyme inhibition.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can bind to metal ions, while the hydrazide group can form hydrogen bonds with biological macromolecules. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,2,3-Benzotriazol-1-yl)acetohydrazide: Lacks the hydroxyphenyl group.
N’-[(E)-(2-Hydroxyphenyl)methylidene]acetohydrazide: Lacks the benzotriazole moiety.
Uniqueness
2-(1H-1,2,3-Benzotriazol-1-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide is unique due to the presence of both the benzotriazole and hydroxyphenyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to similar compounds .
Properties
Molecular Formula |
C15H13N5O2 |
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Molecular Weight |
295.30 g/mol |
IUPAC Name |
2-(benzotriazol-1-yl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H13N5O2/c21-14-8-4-1-5-11(14)9-16-18-15(22)10-20-13-7-3-2-6-12(13)17-19-20/h1-9,21H,10H2,(H,18,22)/b16-9+ |
InChI Key |
ZBULPRARFVSSNY-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CN2C3=CC=CC=C3N=N2)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CN2C3=CC=CC=C3N=N2)O |
Origin of Product |
United States |
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